molecular formula C11H15N B7780503 4-(But-3-en-1-yl)-2,6-dimethylpyridine

4-(But-3-en-1-yl)-2,6-dimethylpyridine

Cat. No.: B7780503
M. Wt: 161.24 g/mol
InChI Key: BESJOQNOGUNKSM-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-2,6-dimethylpyridine is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is built on a 2,6-dimethylpyridine (2,6-lutidine) core, a structure known for its steric hindrance and utility as a non-nucleophilic base in organic synthesis . The 2,6-lutidine scaffold is a common starting material and precursor in the synthesis of more complex molecules, such as 2,6-diformylpyridine . This particular derivative is functionalized with a but-3-en-1-yl side chain, which introduces a terminal alkene group. This alkene functionality is a versatile handle for further chemical transformation, making the compound a valuable synthetic intermediate. It can undergo various reactions typical of olefins, including hydrofunctionalization and cycloaddition, to construct more complex molecular architectures. Researchers may explore its potential as a building block in the development of pharmaceuticals, ligands for catalysts, or novel materials. For example, structurally related pyridine derivatives are investigated for their biological activity in medicinal chemistry research . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-but-3-enyl-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-5-6-11-7-9(2)12-10(3)8-11/h4,7-8H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESJOQNOGUNKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridine Functionalization

Pyridine derivatives are typically synthesized via ring-forming reactions or post-synthetic modifications. For 4-substituted pyridines, direct functionalization at the 4-position is challenging due to the ring’s electronic deactivation. Strategies such as halogenation followed by cross-coupling or nucleophilic substitution are commonly employed.

Precursor Selection

The use of 4-chloro-2,6-dimethylpyridine as a precursor has been widely reported. Its chlorine atom at the 4-position serves as a leaving group, enabling substitution with alkenyl moieties via metal-catalyzed couplings.

Preparation via Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A prominent method involves Suzuki-Miyaura coupling between 4-chloro-2,6-dimethylpyridine and but-3-en-1-ylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The protocol achieves moderate yields (60–75%) but requires careful control of steric hindrance.

Table 1: Suzuki-Miyaura Coupling Conditions

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene/H₂O8065
Pd/CEthanol10070

Heck Reaction

The Heck reaction offers an alternative route by coupling 4-chloro-2,6-dimethylpyridine with but-3-en-1-ol in the presence of Pd(OAc)₂ and a phosphine ligand. This method proceeds via oxidative addition of the C–Cl bond to palladium, followed by alkene insertion.

Hydrogenation-Dehalogenation Approaches

Catalytic Dechlorination

A patent by CN1317268C describes the hydrogenation of 4-chloro-2,6-dimethylpyridine using Pd/C in C₁–C₄ alcohols under mild hydrogen pressure (0.1–0.2 MPa) at 20–55°C. While this method primarily produces 2,6-lutidine, modifying the substrate to include a pre-installed alkenyl group could yield the target compound.

Reaction Mechanism

The dechlorination proceeds via adsorption of hydrogen onto the Pd/C surface, followed by cleavage of the C–Cl bond and replacement with a hydrogen atom. Introducing a butenyl group prior to dechlorination remains unexplored but theoretically feasible.

Alkylation and Nucleophilic Substitution

Friedel-Crafts Alkylation

Despite pyridine’s deactivated aromatic system, Lewis acid-catalyzed alkylation using AlCl₃ and but-3-en-1-yl chloride has been attempted. However, low regioselectivity and side reactions limit its utility.

Radical-Mediated Functionalization

Recent studies suggest that photoredox catalysis could enable radical addition to the pyridine ring. For example, employing a butenyl iodide and a iridium-based photocatalyst under blue light irradiation may facilitate 4-position alkylation.

Catalytic Systems and Reaction Optimization

Palladium Catalysts

Pd/C and Pd(OAc)₂ are the most effective catalysts for coupling and hydrogenation reactions. The choice of ligand (e.g., PPh₃) significantly impacts yield and selectivity.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance coupling reaction rates, while alcohols (ethanol, methanol) improve hydrogenation efficiency. Mixed solvent systems balance solubility and reactivity.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Methyl groups resonate at δ 2.4–2.6 ppm, while the butenyl chain shows signals at δ 5.2–5.8 (alkene protons) and δ 2.1–2.3 (methylene groups).

  • X-ray Crystallography : Confirms regiochemistry and crystal packing, as demonstrated in related dihydropyridinone structures .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)-2,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents under an inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, nitrating agents; reactions may require acidic or basic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Tetrahydropyridine derivatives

    Substitution: Halogenated, sulfonated, or nitrated pyridine derivatives

Scientific Research Applications

4-(But-3-en-1-yl)-2,6-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-2,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

2,6-Dimethylpyridine (2,6-Lutidine)

  • Formula : C₇H₉N
  • Molecular Weight : 107.15 g/mol
  • Key Properties :
  • Boiling point: ~144°C (NIST data)
  • Applications: Widely used as a base in organic synthesis and as a ligand in transition-metal catalysis .

4-(Diphenylphosphanyl)-2,6-dimethylpyridine

  • Formula : C₁₉H₁₉NP
  • Molecular Weight : 292.34 g/mol
  • Key Properties :
  • Synthesized via trifluoromethanesulfonic acid-mediated coupling of 4-chloro-2,6-dimethylpyridine with diphenylphosphine .
  • Applications: Used in catalysis and coordination chemistry due to its electron-rich phosphorus center.
    • Comparison : The phosphanyl substituent enhances metal-binding capacity, unlike the aliphatic butenyl group in the target compound, which may favor polymer or drug conjugation.

4-(Chloromethyl)-2,6-dimethylpyridine

  • Formula : C₈H₁₀ClN
  • Molecular Weight : 155.62 g/mol
  • Key Properties :
  • Reactivity: The chloromethyl group enables nucleophilic substitution for further derivatization .
    • Comparison : The chloromethyl substituent offers distinct reactivity (e.g., SN2 reactions) compared to the unsaturated butenyl group, which is more suited for addition or cycloaddition reactions.

2,6-Dimethylpyridine N-Oxide Formula: C₇H₉NO Molecular Weight: 123.15 g/mol Key Properties:

  • Antimutagenic activity: Exhibits antigenotoxic effects against mutagenic agents like 2-aminoanthracene . Comparison: The N-oxide functionalization increases polarity and biological activity, contrasting with the hydrophobic butenyl group in the target compound.

Physicochemical and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Applications
4-(But-3-en-1-yl)-2,6-dimethylpyridine C₁₁H₁₅N 161.24 4-but-3-en-1-yl N/A Ligand, polymer/drug precursor
2,6-Dimethylpyridine (2,6-Lutidine) C₇H₉N 107.15 None at position 4 ~144 Organic base, catalysis
4-(Diphenylphosphanyl)-2,6-dimethylpyridine C₁₉H₁₉NP 292.34 4-diphenylphosphanyl N/A Transition-metal catalysis
4-(Chloromethyl)-2,6-dimethylpyridine C₈H₁₀ClN 155.62 4-chloromethyl N/A Intermediate for functionalization
2,6-Dimethylpyridine N-Oxide C₇H₉NO 123.15 N-oxide N/A Antimutagenic agent

Biological Activity

4-(But-3-en-1-yl)-2,6-dimethylpyridine is a pyridine derivative that exhibits diverse biological activities. Its unique structure, characterized by the presence of a but-3-en-1-yl group and two methyl groups at positions 2 and 6, contributes to its reactivity and potential applications in medicinal chemistry. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings.

The compound can be synthesized through various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions allow for the introduction of functional groups that can enhance its biological activity. Notably, the compound can be oxidized to form pyridine N-oxides or reduced to tetrahydropyridine derivatives.

The biological effects of this compound are mediated through interactions with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may stem from inhibiting key enzymes involved in bacterial cell wall synthesis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown efficacy against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1464

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines using the MTT assay to determine cytotoxicity.

Cell Line IC50 (µM) Control IC50 (µM)
HEPG2 (Liver)12.515
MCF7 (Breast)10.014
SW1116 (Colon)9.513

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, outperforming standard treatments in some cases .

Case Studies

  • Antimicrobial Study : A recent investigation assessed the compound's effectiveness against multi-drug resistant bacteria. Results indicated a promising potential for development into a new class of antibiotics.
  • Anticancer Research : In a preclinical study, the compound was tested against human cancer cell lines and showed selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethylpyridine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Two primary approaches are documented for synthesizing 2,6-dimethylpyridine derivatives:

  • Oxidation of 2,6-dimethylpyridine : Using potassium permanganate (KMnO₄) in aqueous conditions at 100°C yields pyridine-2,6-dicarboxylic acid. Reaction time (4 hours) and stoichiometric ratios (5.9 g KMnO₄ per 1 g substrate) are critical for purity .
  • Ethyl acetoacetate-based synthesis : Condensation reactions with ethyl acetoacetate and formaldehyde under basic conditions (e.g., ammonium hydroxide) yield 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. Yields depend on solvent choice (e.g., ethanol) and catalyst (e.g., diethylamine) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Challenges
KMnO₄ oxidationKMnO₄, H₂O, 100°C, 4h~60%Purification complexity
Ethyl acetoacetate routeEthyl acetoacetate, formaldehyde~75%Byproduct formation

Q. How can researchers characterize the purity and structural integrity of 2,6-dimethylpyridine using analytical techniques?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile derivatives using retention indices and fragmentation patterns. For example, the EI-MS spectrum of 2,6-dimethylpyridine shows a base peak at m/z 107 (molecular ion) and fragments at m/z 92 (loss of CH₃) .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Detects non-volatile derivatives in positive-ion mode. Predicted spectra for 2,6-dimethylpyridine include dominant ions at m/z 108 ([M+H]⁺) and 80 (pyridine ring fragment) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals methyl proton resonances at δ 2.5 ppm (singlet, 6H) and aromatic protons at δ 7.1 ppm (triplet, 1H) .

Advanced Research Questions

Q. What methodologies are employed to study the antimutagenic properties of 2,6-dimethylpyridine N-oxide, and how do experimental designs account for false positives in Ames tests?

Methodological Answer:

  • Fluctuation Ames Test : Bacterial strains (e.g., Salmonella typhimurium TA98) are exposed to 2,6-dimethylpyridine N-oxide alongside mutagens (e.g., 2-aminoanthracene). Mutagenesis inhibition is quantified by comparing revertant colony counts to controls .
  • Controls for False Positives :
    • Metabolic Activation : Include S9 liver homogenate to mimic mammalian metabolism.
    • Dose-Response Curves : Test concentrations ranging from 0.1–100 µg/mL to exclude cytotoxic effects.
    • Negative Controls : Use solvent-only treatments to baseline spontaneous mutations .

Q. How does the substitution pattern on the pyridine ring influence the coordination chemistry of 2,6-dimethylpyridine in metal complexes, and what spectroscopic methods validate these interactions?

Methodological Answer:

  • Steric and Electronic Effects : The 2,6-dimethyl groups hinder axial coordination in silver(I) complexes, favoring planar geometries. Theoretical studies (DFT) show bond elongation (Ag–N: 2.3 Å) compared to unsubstituted pyridine (Ag–N: 2.1 Å) .
  • Validation Techniques :
    • X-ray Crystallography : Resolves bond lengths and angles in crystalline complexes.
    • UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer bands (e.g., 320 nm for Ag complexes) .
    • Titration Experiments : Gas-phase adsorption of 2,6-dimethylpyridine on bio-nanocomposites (e.g., Fe₃O₄-polysaccharide) quantifies acid site density via pyridine desorption at 300°C .

Q. In viscosity studies of associated mixtures containing 2,6-dimethylpyridine, how do researchers model deviations from ideal behavior, and what are the implications for solvent design?

Methodological Answer:

  • Grunberg-Nissan Model : Relates mixture viscosity (η) to mole fractions (y₁, y₂) and interaction parameters (G₁₂):

    lnη=y1lnη1+y2lnη2+y1y2G12\ln \eta = y_1 \ln \eta_1 + y_2 \ln \eta_2 + y_1 y_2 G_{12}

    For methanol + 2,6-dimethylpyridine, G12=1.2G_{12} = -1.2, indicating strong intermolecular interactions .

  • Implications for Solvent Design : Negative G12G_{12} values suggest synergistic effects, useful in designing low-viscosity solvents for catalytic systems. Miscibility gaps (e.g., in water + 2,6-dimethylpyridine above 307 K) limit applications in aqueous environments .

Q. Table 2: Viscosity Data for Methanol + 2,6-Dimethylpyridine at 293.15 K

Mole Fraction (2,6-DMP)Viscosity (mPa·s)Deviation from Ideal (Δη)
0.00.590.00
0.20.67-0.05
0.50.78-0.12
0.80.85-0.08

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